2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms . They are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .
Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Chemical Reactions Analysis
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Triazole derivatives, including those related to the mentioned compound, have been synthesized and evaluated for antimicrobial activities. Some of these compounds were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Biological Activities of Triazole Derivatives
- Triazole scaffolds display significant biological activities, playing a vital role in clinical drugs. A study synthesized N-Substituted Pyrrolidine derivatives bearing 1,2,4-triazole rings, providing insights into the compound's potential in various biological applications (Prasad et al., 2021).
Investigation of Physical-Chemical Properties
- Research focused on the synthesis of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid salts, studying their physical-chemical properties and preliminary biological activity. This shows the compound's role in developing high-performance, low-toxic substances in medicine and pharmacy (Gotsulya, 2016).
Synthesis of Bis-Cyclized Products for Inhibition Studies
- A study synthesized derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and evaluated them as potential inhibitors of 15-lipoxygenase, showcasing the compound's application in inhibitor studies (Asghari et al., 2016).
Microwave-Assisted Synthesis and Biological Activity Study
- A microwave-assisted synthesis of double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol was carried out. The study not only demonstrated efficient synthesis but also screened the compounds for their antifungal activities, highlighting their potential in antimicrobial applications (Haggam, 2021).
Electrochemical and Quantum Chemical Evaluation
- Triazole Schiff bases were evaluated as corrosion inhibitors on mild steel in acidic media. This includes thermodynamic, electrochemical, and quantum chemical assessments, illustrating the compound's applications in material science and corrosion inhibition (Chaitra et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to exhibit promising anticancer activities . They are known to interact with various targets, including enzymes like lactoperoxidase (LPO) .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
1,2,4-triazole derivatives are known to interact with a diversity of biochemical pathways, often leading to cytotoxic activities against tumor cell lines .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit weak to high cytotoxic activities against various tumor cell lines .
Action Environment
Certain 1,2,4-triazole derivatives have shown promising results in stabilizing both cu+ and cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .
Future Directions
Properties
IUPAC Name |
2-(3-methyl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-5-8-7-4-9(5)3-2-6;;/h4H,2-3,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQNBDRIUHIATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.